N-(4-Fluorophenyl)pyridin-2(1H)-one synthesis and properties
N-(4-Fluorophenyl)pyridin-2(1H)-one synthesis and properties
An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications
Authored by Gemini, Senior Application Scientist
Abstract
N-(4-Fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the pyridinone scaffold, it embodies key structural features that are highly valued in drug design, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere.[1][2] This technical guide provides a comprehensive overview of N-(4-Fluorophenyl)pyridin-2(1H)-one, detailing its physicochemical and spectroscopic properties, established synthetic methodologies, and its potential applications in drug discovery and development. The narrative emphasizes the rationale behind synthetic strategies, particularly focusing on palladium- and copper-catalyzed cross-coupling reactions, to provide researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Pyridinone Scaffold in Modern Drug Discovery
The pyridinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1][3] Its utility stems from its unique electronic and steric properties, which allow it to mimic peptide bonds, engage in crucial hydrogen bonding interactions with biological targets, and serve as a bioisosteric replacement for phenyl, amide, or other heterocyclic rings.[2] This structural versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and metabolic stability.[1][4]
N-aryl pyridinones, such as N-(4-Fluorophenyl)pyridin-2(1H)-one, extend this utility by introducing a synthetically tractable handle for exploring structure-activity relationships (SAR). The introduction of a 4-fluorophenyl group can enhance binding affinity through favorable interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate pharmacokinetic properties. Pyridinone derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral (notably anti-HIV) effects.[1] This guide focuses specifically on the N-(4-Fluorophenyl) derivative, providing a foundational understanding for its synthesis and further exploration.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical research. The known properties of N-(4-Fluorophenyl)pyridin-2(1H)-one are summarized below, providing essential data for experimental design, quality control, and regulatory documentation.
Physicochemical Properties
The key physical and chemical identifiers for N-(4-Fluorophenyl)pyridin-2(1H)-one are presented in Table 1. This data is critical for handling, storage, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 60532-42-5 | [5][6][7][8] |
| Molecular Formula | C₁₁H₈FNO | [5][6][7] |
| Molecular Weight | 189.19 g/mol | [5][7] |
| Appearance | Off-White Solid | [8] |
| Melting Point | 138-139 °C | [5][8] |
| Solubility | Soluble in Chloroform, DMF, Methanol | [5] |
| Density | 1.27 g/cm³ | [8] |
| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | [8] |
| Flash Point | 160.5 °C (Predicted) | [8] |
Spectroscopic Signature
Spectroscopic analysis provides unambiguous structural confirmation. While raw spectra are lot-specific, the expected spectral characteristics are outlined below based on the molecule's structure. These characteristics are fundamental for reaction monitoring and final product verification.[9][10]
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridinone and the fluorophenyl rings. The pyridinone ring protons will typically appear as multiplets in the downfield region (approx. δ 6.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets (or a complex multiplet resembling an AA'BB' system) due to symmetry and coupling with each other and the fluorine atom.
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¹³C NMR (Carbon NMR): The spectrum will display 11 distinct carbon signals. The carbonyl carbon (C=O) of the pyridinone ring will be the most downfield signal (typically >160 ppm). The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).
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¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride.
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl (C=O) stretch. C-N and C-F stretching vibrations will also be present in the fingerprint region.
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Mass Spectrometry (MS): The molecular ion peak [M]+• or protonated molecule [M+H]⁺ should be observed at m/z 189.19 or 190.19, respectively, confirming the molecular weight.
Synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one
The formation of the aryl-nitrogen bond is the crucial step in the synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one. Modern synthetic chemistry offers several powerful cross-coupling methodologies for this transformation, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, functional group tolerance, cost, and desired reaction conditions.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] Its widespread adoption is due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[11]
Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 2-bromopyridine) bond, forming a Pd(II) intermediate.
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Amine Coordination & Deprotonation: The amine (or in this case, the pyridinone nitrogen) coordinates to the palladium center. A base deprotonates the coordinated nitrogen to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[11][13][14]
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